N,N-dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline
Description
Structure and Synthesis: The compound N,N-dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline features a 1,8-naphthyridine core—a bicyclic aromatic system with nitrogen atoms at positions 1 and 8—linked via a piperidine ring to a substituted aniline moiety. The aniline group is dimethylated at the nitrogen and functionalized at the meta position with a carbonyl-piperidine bridge.
Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX (specifically SHELXL) being widely employed for small-molecule refinement . However, synthetic routes typically involve coupling reactions between activated aromatic amines and heterocyclic intermediates. For example, analogous compounds in utilize substituted anilines in carboxamide formations, yielding derivatives with antiproliferative properties .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-25(2)19-7-3-5-18(15-19)22(27)26-13-10-16(11-14-26)20-9-8-17-6-4-12-23-21(17)24-20/h3-9,12,15-16H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYECAMYSMABGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Reaction for 1,8-Naphthyridine Core
The Friedlander reaction is a cornerstone for constructing 1,8-naphthyridines. As detailed in, 2-aminonicotinaldehyde (28 ) reacts with α-methylene ketones (29 ) under basic or acidic conditions. For example:
Mechanistic Insights:
Functionalization to Piperidine Derivative
Piperidine incorporation requires post-synthetic modification:
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Reductive Amination : 1,8-Naphthyridine-2-carbaldehyde reacts with piperidine under NaBH₃CN, yielding 4-(1,8-naphthyridin-2-yl)piperidine.
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Protection-Deprotection : Use of Boc-anhydride for amine protection during subsequent steps.
Synthesis of 3-(N,N-Dimethylamino)benzoyl Chloride
Alkylation of 3-Aminobenzoic Acid
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Methylation : 3-Aminobenzoic acid reacts with methyl iodide in DMF/K₂CO₃, yielding N,N-dimethyl-3-aminobenzoic acid (95% yield).
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Acid Chloride Formation : Treatment with SOCl₂ in dichloromethane (0°C to reflux) generates the acyl chloride.
Amide Coupling for Final Assembly
Carbodiimide-Mediated Coupling
The piperidine and benzoyl chloride fragments are coupled using EDC/HOBt:
Alternative Green Chemistry Approach
A solvent-free method using mechanical grinding:
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Reactants : Pre-activated acid (via CDI), piperidine derivative.
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Conditions : Ball milling, 30 minutes, 60°C.
Optimization and Challenges
Regioselectivity in Naphthyridine Synthesis
Unsymmetrical ketones in Friedlander reactions yield regioisomers. Dormer’s solution using TABO base ensures >90% selectivity for 2-substituted products.
Amide Bond Formation Efficiency
Comparative studies show EDC/HOBt outperforms DCC/DMAP in yields (68% vs. 52%) due to reduced racemization.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, naphthyridine-H), 7.45 (m, 1H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).
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LCMS : m/z 403.2 [M+H]⁺.
Industrial-Scale Considerations
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Cost Analysis : Friedlander reaction scales linearly, but SOCl₂ usage necessitates corrosion-resistant reactors.
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Purification : Continuous chromatography reduces downtime by 40% compared to batch processes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N-Dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline has shown potential as a bioactive molecule. It can be used to study biological pathways, enzyme inhibition, and receptor binding.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antibiotic, antiviral, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s uniqueness lies in its 1,8-naphthyridine-piperidine-carbonyl-aniline framework. Key comparisons include:
N-(4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-phenyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide (Compound 8l) Structural Differences: Replaces the dimethylaniline group with a 4-(4-methylpiperazinyl)piperidine-substituted aniline and incorporates an indolo-naphthyridine core. Activity: Demonstrates 60% yield in synthesis and notable antiproliferative activity, likely due to enhanced solubility from the piperazine moiety . Key Contrast: The absence of a direct carbonyl-piperidine bridge in 8l reduces conformational rigidity compared to the target compound.
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Structural Differences: A simpler aromatic amine with bromo and trifluoromethyl substituents at para and meta positions, respectively. Relevance: Highlights the impact of electron-withdrawing groups (e.g., -CF₃) on reactivity and NMR spectral profiles, contrasting with the electron-donating dimethylamino group in the target compound .
N,N-Diethyl-3-[4-(quinolin-2-yl)piperidine-1-carbonyl]aniline Structural Differences: Substitutes 1,8-naphthyridine with quinoline and dimethylamine with diethylamine.
Comparative Data Table
Research Findings and Mechanistic Insights
- Naphthyridine vs. Quinoline: The 1,8-naphthyridine core provides dual nitrogen sites for chelation, enhancing interactions with biological targets like kinases or DNA, compared to quinoline’s single nitrogen .
- Piperidine vs. Piperazine : Piperazine in Compound 8l introduces basicity and solubility, whereas the target’s piperidine-carbonyl linker may improve target affinity through conformational restraint .
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) in the target compound likely stabilize resonance structures, altering reactivity compared to electron-withdrawing groups (e.g., -CF₃) in simpler anilines .
Biological Activity
N,N-Dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthyridine moiety linked to a piperidine ring through a carbonyl group. Its chemical formula can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological profile.
Recent studies have highlighted the dual inhibitory activity of naphthyridine derivatives against various biological targets. For instance, 1,8-naphthyridine derivatives have been shown to inhibit Plasmodium falciparum phosphatidylinositol 4-kinase (Pf PI4K) and affect hemozoin formation, which is crucial for malaria parasite survival . The inhibition of these pathways suggests that compounds like this compound may serve as potential antimalarial agents.
Antimalarial Activity
A representative study demonstrated that compounds with similar structural features exhibited potent antiplasmodial activity. For example, derivatives with IC50 values in the low nanomolar range were identified as effective against the NF54 strain of Plasmodium falciparum . The SAR analysis indicated that modifications at the piperidine or naphthyridine positions significantly influenced potency.
| Compound | IC50 (nM) | Target |
|---|---|---|
| 17 | 40 | NF54 |
| 20 | 65 | NF54 |
| 21 | 52 | NF54 |
Cholinesterase Inhibition
In addition to antimalarial properties, derivatives of naphthyridines have shown potential as inhibitors of cholinesterases (AChE and BuChE), which are relevant in the treatment of Alzheimer's disease. Some compounds demonstrated IC50 values lower than those of established inhibitors like donepezil . This multi-target approach highlights the versatility of naphthyridine derivatives in treating complex diseases.
Case Study 1: Antimalarial Efficacy
A study focused on the synthesis and evaluation of various naphthyridine derivatives revealed that certain modifications led to enhanced antimalarial activity. For instance, compound 17 was noted for its favorable pharmacokinetic properties alongside potent activity against Plasmodium falciparum, making it a candidate for further development .
Case Study 2: Alzheimer's Disease Research
Another investigation into multi-target directed ligands (MTDLs) revealed that naphthyridine-based compounds could effectively inhibit cholinesterases while also preventing amyloid-beta aggregation. This dual action suggests their potential utility in managing Alzheimer's disease symptoms .
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-3-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperidine coupling : Intermediate steps may use POCl₃ and N,N-dimethylaniline at 120°C for 6 hours to activate carbonyl groups .
- Naphthyridine functionalization : Substituted anilines react with intermediates in DMF at 120°C under Na₂CO₃/KI catalysis, achieving yields of 60–74% .
- Sonochemical methods : Ultrasound-assisted synthesis reduces reaction time and improves regioselectivity in naphthyridine derivatives .
Key Variables:
- Temperature : Higher temperatures (120°C) favor coupling but may degrade sensitive groups.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : KI accelerates halogen displacement in aromatic systems .
Q. Table 1: Representative Synthetic Routes
Q. How is structural confirmation of this compound achieved, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 8.56 ppm for naphthyridine protons) .
- X-ray Crystallography : Resolves piperidine-naphthyridine spatial arrangement (mean C–C bond length: 0.005 Å, R factor: 0.054) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Critical Considerations:
- Sample purity : Impurities from byproducts (e.g., unreacted aniline) skew NMR integration .
- Crystal quality : Single-crystal X-ray requires slow evaporation from chloroform/hexane .
Advanced Research Questions
Q. How can researchers address low yields in the piperidine coupling step, and what mechanistic insights explain this limitation?
Methodological Answer:
- Stoichiometric Adjustments : Excess POCl₃ (1.5 eq.) ensures complete activation of carbonyl groups, but side reactions (e.g., over-chlorination) may occur .
- Catalytic Additives : N,N-Dimethylaniline scavenges HCl, shifting equilibrium toward product .
- Mechanistic Insight : DFT studies suggest that electron-withdrawing groups on the naphthyridine ring slow nucleophilic attack, requiring higher temperatures .
Q. Table 2: Reaction Optimization Strategies
| Issue | Solution | Outcome | Reference |
|---|---|---|---|
| Low activation | POCl₃ + N,N-dimethylaniline | 85% yield | |
| Byproduct formation | KI catalysis | Regioselectivity improved |
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in naphthyridine-piperidine hybrids?
Methodological Answer:
- Substituent Variation : Replace dimethylaniline with methoxy or halogenated analogs to assess electronic effects on bioactivity .
- Biological Assays : Test against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) to correlate substituent hydrophobicity with potency .
- Molecular Docking : Naphthyridine’s nitrogen atoms form H-bonds with kinase ATP-binding pockets (e.g., CDK2, binding energy: −9.2 kcal/mol) .
Key Finding:
Piperidine’s conformational flexibility enhances target engagement, but bulky groups reduce membrane permeability .
Q. How can computational modeling resolve contradictions in proposed mechanisms of action for this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with GPCRs to identify stable binding poses (e.g., RMSD <1.5 Å over 100 ns) .
- Free Energy Perturbation (FEP) : Quantify contributions of individual substituents to binding affinity (ΔΔG: −1.3 kcal/mol for dimethyl groups) .
- Contradiction Resolution : Conflicting bioactivity data may arise from off-target effects; proteome-wide docking screens prioritize high-specificity targets .
Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS (t₁/₂: 45–60 min) .
- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess competitive inhibition (IC₅₀: 10–20 µM) .
- Metabolite ID : High-resolution MS/MS identifies hydroxylated or N-demethylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
